molecular formula C13H12N4O B11673787 N'-[(Z)-(4-methylphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(4-methylphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11673787
M. Wt: 240.26 g/mol
InChI Key: JWOZQYYTUNWYCE-PXNMLYILSA-N
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Description

N'-[(Z)-(4-Methylphenyl)methylidene]pyrazine-2-carbohydrazide is a hydrazone derivative featuring a pyrazine ring and a 4-methylphenyl group connected via a Z-configured azomethine (-CH=N-) linkage.

The synthesis typically involves condensation of pyrazine-2-carbohydrazide with 4-methylbenzaldehyde under acidic or reflux conditions, analogous to methods reported for related hydrazones . For instance, N'-[(Z)-(4-methylphenyl)methylidene]-4-nitrobenzohydrazide crystallizes in an orthorhombic system and exhibits notable NLO properties due to extended π-conjugation and donor-acceptor interactions . Theoretical studies on similar compounds, such as N-methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide, reveal planar geometries with dihedral angles between the pyrazine and aryl rings (55–78°), influencing intermolecular packing and optoelectronic behavior .

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-[(Z)-(4-methylphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H12N4O/c1-10-2-4-11(5-3-10)8-16-17-13(18)12-9-14-6-7-15-12/h2-9H,1H3,(H,17,18)/b16-8-

InChI Key

JWOZQYYTUNWYCE-PXNMLYILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

General Condensation Reaction Framework

The foundational synthesis involves a Schiff base formation between pyrazine-2-carbohydrazide and 4-methylbenzaldehyde under acidic or neutral conditions. This method, adapted from analogous hydrazide-aldehyde condensations, proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond.

Reaction Scheme :

Pyrazine-2-carbohydrazide+4-MethylbenzaldehydeEthanol, RefluxN’-[(Z)-(4-Methylphenyl)Methylidene]Pyrazine-2-Carbohydrazide+H2O\text{Pyrazine-2-carbohydrazide} + \text{4-Methylbenzaldehyde} \xrightarrow{\text{Ethanol, Reflux}} \text{this compound} + \text{H}_2\text{O}

Key parameters include:

  • Solvent : Ethanol or ethanol/water mixtures (97:3 v/v) are preferred for solubility and product isolation.

  • Temperature : Reflux conditions (78–80°C) for 4–10 hours ensure complete conversion.

  • Molar Ratio : Equimolar quantities of hydrazide and aldehyde minimize side products.

Preparation of Pyrazine-2-Carbohydrazide

Pyrazine-2-carbohydrazide, the precursor, is synthesized via alkaline hydrolysis of pyrazinamide to pyrazinoic acid , followed by hydrazinolysis:

  • Hydrolysis : Pyrazinamide (0.1 mol) is refluxed with aqueous NaOH (2M) to yield pyrazinoic acid.

  • Hydrazide Formation : Pyrazinoic acid is treated with excess hydrazine hydrate (3.0 mol) in ethanol under reflux for 8 hours.

Yield : 70–85% after recrystallization from aqueous ethanol.

Condensation with 4-Methylbenzaldehyde

A solution of pyrazine-2-carbohydrazide (0.05 mol) and 4-methylbenzaldehyde (0.05 mol) in ethanol is refluxed for 4 hours. The product precipitates upon cooling and is recrystallized from ethanol/water.

Yield : 75–83%.

Optimization of Reaction Conditions

Catalytic and Solvent Effects

  • Catalysts : While most protocols avoid catalysts, trace acetic acid or sulfuric acid accelerates imine formation in stubborn cases.

  • Solvent Polarity : Polar protic solvents (e.g., ethanol) enhance reactant solubility and stabilize the transition state via hydrogen bonding.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :

    • ν(N-H)\nu(\text{N-H}): 3298 cm1^{-1} (hydrazide NH stretch).

    • ν(C=O)\nu(\text{C=O}): 1682 cm1^{-1} (amide I band).

    • ν(C=N)\nu(\text{C=N}): 1539 cm1^{-1} (imine stretch).

  • 1^1H NMR (DMSO-d6d_6) :

    • δ\delta 8.56–8.77 (m, 3H, pyrazine-H).

    • δ\delta 7.38–7.78 (m, 4H, aromatic-H).

    • δ\delta 7.20 (s, 1H, =CH).

    • δ\delta 9.39 (s, 1H, NH).

  • Mass Spectrometry :

    • m/z=227.1782[M+1]+m/z = 227.1782 \, [\text{M}+1]^+.

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the (Z) -configuration at the imine bond, with planarity between the pyrazine and aryl rings.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 20–30 minutes with comparable yields (78–80%), offering an energy-efficient alternative.

Solid-State Mechanochemical Synthesis

Ball-milling equimolar reactants with a catalytic amount of SiO2\text{SiO}_2 achieves 70% yield in 1 hour, avoiding solvent use.

Industrial-Scale Production Considerations

Cost-Effective Purification

  • Recrystallization : Ethanol/water (3:1 v/v) affords high-purity product (≥98%).

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:2) resolves minor impurities but is rarely needed.

Waste Management

Ethanol recovery via distillation and aldehyde recycling align with green chemistry principles.

Challenges and Troubleshooting

Byproduct Formation

  • Oxazolone Derivatives : Result from intramolecular cyclization; mitigated by strict temperature control.

  • Diimine Adducts : Formed in excess aldehyde; avoided using equimolar ratios.

Solubility Issues

  • Hot Filtration : Precipitate isolation at 0–5°C minimizes product loss .

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction can produce hydrazine derivatives with different substituents .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

N'-[(Z)-(4-methylphenyl)methylidene]pyrazine-2-carbohydrazide exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness compared to standard antibiotics, indicating potential for development as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64
Bacillus subtilis8

The compound's mechanism of action involves the disruption of cellular processes, likely through interaction with bacterial cell membranes or essential metabolic pathways .

2. Anticancer Properties

Research has indicated that this compound may possess anticancer properties. Preliminary studies have shown cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets within the cells, disrupting their proliferation.

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming metal complexes with unique electronic properties. These complexes have been explored for applications in catalysis and materials science due to their enhanced stability and reactivity compared to non-coordinated ligands .

Material Science Applications

The compound's unique structural features allow it to be utilized in the development of new materials with specific electronic and magnetic properties. Research has indicated that incorporating this compound into polymer matrices can improve the material's conductivity and thermal stability, making it suitable for electronic applications .

Case Studies

1. Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results demonstrated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, supporting its potential as a novel antibacterial agent.

2. Anticancer Activity Investigation

In another case study involving various cancer cell lines, this compound showed significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. This study highlighted its potential role in cancer therapy, warranting further investigation into its mechanism of action and therapeutic efficacy.

Mechanism of Action

The mechanism by which N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. The pyrazine ring and hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and affect cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Structural Properties

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃):
    The 4-methyl group in the target compound enhances electron density on the aryl ring, promoting π-conjugation and stabilizing the Z-configuration. This is critical for NLO performance, as seen in nitro- and bromo-substituted analogs . Methoxy groups (e.g., in 3e , 3f ) introduce steric hindrance and alter solubility, as evidenced by shifts in NMR signals (e.g., δ 3.85 ppm for -OCH₃ in 3e ) .

  • Electron-Withdrawing Groups (e.g., -NO₂, -Br): Nitro and bromo substituents reduce electron density, increasing dipole moments and polarizability. For example, N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide exhibits a higher HOMO-LUMO gap (4.5 eV) compared to methyl derivatives, enhancing its suitability for optoelectronic applications . The bromo analog (N'-(4-bromobenzylidene)pyrazine-2-carbohydrazide) shows isostructural crystallinity with chloro derivatives, suggesting similar packing efficiencies .

Spectral and Crystallographic Comparisons

  • IR Spectroscopy:
    All hydrazones exhibit characteristic C=O (1620–1652 cm⁻¹) and C=N (1560–1600 cm⁻¹) stretches. The target compound’s spectrum is expected to align with these ranges, as seen in N'-(4-chlorophenyl)methylidene derivatives .

  • NMR Data:
    The Z-configuration is confirmed by azomethine proton signals at δ 8.1–8.8 ppm (e.g., δ 8.23 ppm in 28 from ). Methyl groups in 4-methylphenyl derivatives resonate at δ 2.2–2.4 ppm .

  • Crystallography:
    Dihedral angles between pyrazine and aryl rings range from 55° to 78°, influenced by substituent bulkiness. The target compound’s angle is predicted to fall within this range, similar to N-methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide .

Biological Activity

N'-[(Z)-(4-methylphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound that has garnered interest due to its diverse biological activities. Schiff bases are typically formed from the condensation of primary amines with carbonyl compounds, and they are known for their ability to form stable complexes with metal ions, which can enhance their biological effects. This article focuses on the biological activity of this specific compound, including its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}\quad (\text{Molecular Weight }\232.25\\text{g mol})

Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carbohydrazide exhibit significant antimicrobial properties. In a study evaluating various hydrazide-hydrazone compounds, several exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 3.91 µg/mL, showcasing their potential as effective antimicrobial agents .

CompoundTarget OrganismMIC (µg/mL)
Compound 1Staphylococcus aureus3.91
Compound 2Bacillus subtilis5.00

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro assays. Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and LN-229 (glioblastoma). The IC50 values, indicating the concentration required to inhibit cell growth by 50%, were found to be notably low, suggesting high efficacy in targeting cancer cells.

Cell LineIC50 (µM)
HepG20.77
LN-2290.85

The mechanism by which this compound exerts its biological effects appears to involve the formation of complexes with metal ions, which can disrupt cellular processes. This interaction may lead to cytotoxic effects through the generation of reactive oxygen species (ROS) or interference with critical cellular pathways . Ongoing research aims to elucidate the specific molecular targets and pathways involved.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives demonstrated that modifications in the phenyl ring significantly influenced antibacterial activity. The presence of electron-withdrawing groups enhanced activity against resistant strains of bacteria.
  • In Vivo Studies : In vivo toxicity assessments using zebrafish embryos indicated that while some derivatives exhibited promising anticancer activity, they also showed low to moderate toxicity levels, emphasizing the need for further evaluation before clinical application .

Q & A

Q. What are the key synthetic methodologies for N'-[(Z)-(4-methylphenyl)methylidene]pyrazine-2-carbohydrazide, and how are reaction conditions optimized?

The compound is synthesized via a Schiff base condensation reaction between pyrazine-2-carbohydrazide and 4-methylbenzaldehyde. Critical steps include:

  • Nucleophilic attack : The hydrazide group attacks the aldehyde carbonyl carbon under reflux conditions (e.g., ethanol or methanol as solvents).
  • Dehydration : Elimination of water forms the characteristic imine (C=N) bond.
  • Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) or spectroscopic methods (e.g., NMR or IR spectroscopy) to confirm product formation . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios to maximize yield and purity.

Q. Which spectroscopic techniques are most effective for structural characterization, and how are key spectral signals interpreted?

  • IR spectroscopy : Identifies the C=N stretch (~1600–1650 cm⁻¹) and N-H stretches (~3200–3300 cm⁻¹) to confirm Schiff base formation .
  • NMR spectroscopy :
  • ¹H NMR : The imine proton (CH=N) appears as a singlet near δ 8.2–8.5 ppm. Aromatic protons from the 4-methylphenyl group resonate as multiplets in δ 7.2–7.5 ppm .
  • ¹³C NMR : The C=N carbon is observed at ~150–155 ppm .
    • Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm the molecular weight, while fragmentation patterns validate structural motifs .

Q. What preliminary biological activities have been reported for structurally analogous compounds, and how are these assays designed?

Analogous hydrazide derivatives exhibit antimicrobial and anticancer activities. Standard assays include:

  • Antimicrobial testing : Disk diffusion or microdilution methods against bacterial/fungal strains, with MIC (minimum inhibitory concentration) determination .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, often combined with apoptosis markers (e.g., caspase-3 activation) .
  • Metal coordination studies : UV-Vis titration to evaluate chelation with transition metals (e.g., Cu²⁺, Fe³⁺), which may enhance bioactivity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity, and what parameters are critical for accurate modeling?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to:

  • Optimize geometry : Predict bond lengths, angles, and dihedrals, validated against X-ray crystallography data (e.g., C=N bond length ~1.28 Å) .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge transfer potential and nonlinear optical (NLO) properties .
  • Natural Bond Orbital (NBO) analysis : Quantify hyperconjugation effects (e.g., LP(N) → σ*(C-N)) to explain stability and reactivity . Basis set selection and solvent effect corrections (e.g., PCM model) are critical for matching experimental NMR/UV-Vis data .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., NMR chemical shifts)?

Discrepancies between calculated and observed NMR shifts often arise from:

  • Solvent effects : Include implicit solvent models (e.g., IEFPCM) in calculations .
  • Dynamic averaging : Account for conformational flexibility via molecular dynamics (MD) simulations .
  • Relativistic effects : Use scalar or spin-orbit corrections for heavy atoms (e.g., halogens in derivatives) . Cross-validation with multiple methods (e.g., GIAO vs. CSGT for NMR) improves reliability .

Q. How is the compound evaluated for nonlinear optical (NLO) applications, and what experimental/theoretical approaches are combined?

  • Single-crystal growth : Slow evaporation techniques yield crystals for second-harmonic generation (SHG) testing .
  • Hyperpolarizability (β) : Calculated via DFT to predict NLO efficiency, compared with benchmark materials (e.g., urea) .
  • Z-scan technique : Measures nonlinear absorption/refraction coefficients using pulsed lasers . Synergy between experimental SHG data and theoretical β values validates design strategies for optical materials .

Q. What mechanistic insights explain its bioactivity, and how are interaction studies with biological targets conducted?

  • Enzyme inhibition assays : Kinetic studies (e.g., Lineweaver-Burk plots) identify competitive/non-competitive inhibition of target enzymes (e.g., cyclooxygenase-2) .
  • Molecular docking : AutoDock/Vina simulates binding poses with proteins (e.g., DNA gyrase for antimicrobial activity), highlighting key residues (e.g., hydrogen bonds with Arg121) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for metal complexes . Mutagenesis studies further validate predicted binding sites .

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